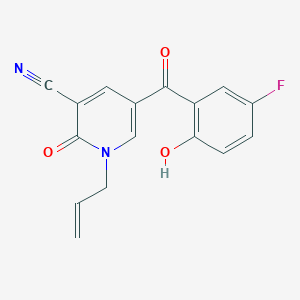
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex organic molecule that may be synthesized through multi-component reactions involving pyridinium ylides, β-ketonitriles, and aldehydes. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using related methods.
Synthesis Analysis
The synthesis of related compounds involves a three-component reaction that is diastereoselective and yields good results. The process includes a Knoevenagel condensation, a Michael addition, and an intramolecular SN2 cyclization, which together form two C-C bonds and one C-O bond. This method has been used to create a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles, depending on the aldehydes used in the reaction .
Molecular Structure Analysis
For compounds similar to the one , X-ray crystallographic studies have been employed to confirm their structure. Intramolecular hydrogen bonding and intermolecular C–H⋯N hydrogen bonds are significant in determining the crystal packing and overall stability of these molecules. The molecular structure observed in the crystal form can be compared with optimized geometries obtained from semi-empirical and ab initio calculations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are highly dependent on the reactants and conditions. For instance, the use of arylglyoxals instead of aliphatic aldehydes changes the regioselectivity of the reaction, leading to different products. Additionally, competing reactions, such as the formation of cyclopropanecarbonitrile derivatives, can occur under certain conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, similar compounds exhibit properties that can be inferred through spectral analysis such as IR, 1H NMR, and EI mass spectrometry. These techniques are crucial for the identification and characterization of the synthesized compounds. The presence of functional groups like the cyano group and the fluorobenzene moiety can significantly influence the physical properties like solubility and melting point, as well as chemical properties like reactivity and stability .
Scientific Research Applications
Chemical Synthesis and Characterization
The compound and its derivatives have been used extensively in the field of chemical synthesis. For instance, it serves as a crucial component in synthesizing various heterocyclic compounds. Studies have shown its involvement in the creation of 3d-metal complexes characterized by different physico-chemical techniques. These complexes have displayed thermal stability, which is verified through thermogravimetric analysis, and they have showcased significant inhibition properties against tested microbes in antimicrobial, antimycobacterial, and cytotoxic activities (K. G. et al., 2021). Moreover, it's used in one-pot stereoselective tandem assembly processes to produce functionalized furan-3(2H)-one derivatives, opening new pathways in chemical synthesis (O. Shemyakina et al., 2014).
Antimicrobial and Anticancer Activities
Various derivatives of this compound have been synthesized and evaluated for their biological activities. For example, Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives exhibited excellent in vitro antimicrobial activity, making them potential candidates for drug development (Divyaraj Puthran et al., 2019). Also, compounds synthesized from similar derivatives have been shown to possess antiproliferative activity against various cancer cell lines, indicating their potential use in cancer therapy (F. Awadallah et al., 2013).
Pharmacological Studies
The compound's derivatives are also instrumental in pharmacological studies. For instance, sulfamethaxazole-based azo dyes synthesized using derivatives of the compound showed promising anti-tubercular activity and potential anticancer properties (N. Mallikarjuna et al., 2020). This indicates the compound's role in developing new therapeutic agents.
Spectroscopy and Material Studies
The derivatives of this compound have also been studied for their spectroscopic properties and potential applications in materials science. Synthesis and X-ray spectroscopic analysis of certain pyridine derivatives provide valuable insights into their structural features and optical properties, which could be beneficial in designing materials with specific optical characteristics (M. Cetina et al., 2010).
properties
IUPAC Name |
5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-prop-2-enylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-2-5-19-9-11(6-10(8-18)16(19)22)15(21)13-7-12(17)3-4-14(13)20/h2-4,6-7,9,20H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVGZKBKWHGNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2511827.png)
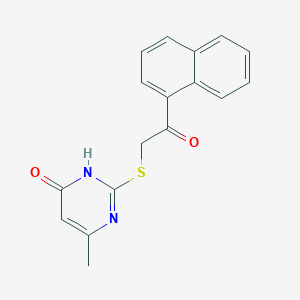
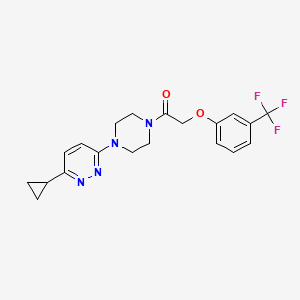
![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2511833.png)
![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)

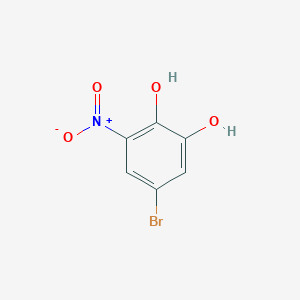
![Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2511839.png)
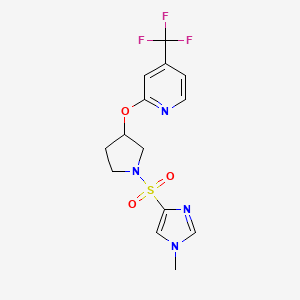

![N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2511843.png)

![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)
